molecular formula C16H13BrN2O2 B5163937 3-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide

3-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide

Cat. No.: B5163937
M. Wt: 345.19 g/mol
InChI Key: GDQBPGBLCLCTPN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is a derivative of benzohydrazide and has shown promising results in several studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Biochemical and Physiological Effects:
The compound has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been found to exhibit antimicrobial activity against several pathogenic microorganisms.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide in lab experiments is its high yield of synthesis. It is also relatively easy to handle and store. However, one of the limitations is its limited solubility in water, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on 3-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide. One of the potential areas of research is its use in the development of new anti-cancer drugs. It may also be explored for its potential use in the treatment of inflammatory diseases and microbial infections. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy in different experimental settings.
In conclusion, this compound is a promising compound that has shown potential in various fields of research. Its synthesis method is well-established, and it has been found to possess several biochemical and physiological effects. Further research is needed to fully explore its potential applications and to optimize its efficacy in different experimental settings.

Synthesis Methods

The synthesis of 3-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide involves the reaction of 3-bromoacetophenone with benzohydrazide in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain the final product. This method has been successfully used to synthesize the compound in high yields.

Scientific Research Applications

The compound has been extensively studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of cancer, inflammation, and microbial infections.

Properties

IUPAC Name

3-bromo-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-14-8-4-7-13(11-14)16(21)19-18-10-9-15(20)12-5-2-1-3-6-12/h1-11,18H,(H,19,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQBPGBLCLCTPN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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